5-Chloro-8-fluoroquinolin-3-ol
Description
Contextualization of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry
The quinoline scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. wikipedia.org Its derivatives are recognized as a significant class of compounds due to their widespread presence in natural products, pharmaceuticals, and functional materials. nih.govrsc.org The inherent aromaticity and the presence of a nitrogen heteroatom imbue the quinoline nucleus with distinct chemical reactivity and biological relevance. numberanalytics.com This has established the scaffold as a "privileged" structure in drug discovery, with numerous quinoline-based compounds being investigated for a wide array of therapeutic applications, including anticancer and antimicrobial agents. nih.govbenthamdirect.comnih.govconsensus.appbenthamdirect.com
Nitrogen-containing bicyclic systems are fundamental building blocks in organic synthesis. iupac.org These structures are prevalent in a vast number of natural products, such as alkaloids, and form the core of many synthetic pharmaceuticals. openmedicinalchemistryjournal.comresearchgate.net Approximately 84% of unique small-molecule drugs approved by the FDA contain at least one nitrogen heterocycle. mdpi.com The fusion of two rings creates a rigid and defined three-dimensional structure that can be tailored for specific molecular interactions. numberanalytics.com Their structural and functional diversity makes them essential precursors in the development of novel compounds with applications ranging from medicine to materials science. iupac.orgopenmedicinalchemistryjournal.com The synthesis of these bicyclic systems is a major focus of organic chemistry, with ongoing efforts to develop efficient and stereoselective methodologies. frontiersin.org
The introduction of a hydroxyl (-OH) group onto the quinoline scaffold creates quinolinol derivatives, significantly altering the parent molecule's properties. The position of the hydroxyl group is critical to its function. For instance, 8-hydroxyquinoline (B1678124) is a well-studied derivative known for its potent metal-chelating properties, a result of the proximity of the hydroxyl group to the ring's nitrogen atom. wisdomlib.orgscispace.comrroij.com This chelation ability is a key factor in many of its biological activities. scispace.comrroij.com In general, the hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility, crystal packing, and, crucially, interactions with biological targets like enzymes. mdpi.com The hydroxyl group also serves as a synthetic handle, allowing for further functionalization through reactions such as etherification or esterification. rroij.com
Strategic Importance of Halogenation (Chlorine and Fluorine) in Quinoline Systems
Halogenation, the introduction of halogen atoms such as chlorine (Cl) and fluorine (F), is a widely employed strategy in medicinal chemistry to modulate the properties of lead compounds. researchgate.net In the context of the quinoline scaffold, halogen substituents can enhance biological efficacy, alter metabolic stability, and improve pharmacokinetic profiles. orientjchem.org The presence of halogens can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes. orientjchem.org Furthermore, halogen atoms can serve as versatile synthetic intermediates for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures.
Halogen atoms exert a significant influence on the electronic and steric characteristics of the quinoline ring. Electronically, halogens are electronegative and exert a strong inductive electron-withdrawing effect, which can polarize the aromatic system. numberanalytics.comnih.gov This polarization can affect the molecule's reactivity and its ability to participate in intermolecular interactions, such as hydrogen bonding and halogen bonding. nih.govacs.org
The steric properties, or bulk, of the halogen atom also play a crucial role. The size of the halogen can influence the molecule's conformation and its ability to fit into the binding pocket of a biological target. nih.gov Fluorine, being the smallest halogen, often has minimal steric impact while maximizing electronic effects. Chlorine is larger and can introduce more significant steric hindrance. smolecule.com These combined electronic and steric effects modulate a compound's binding affinity and stability. nih.govnih.gov
Regioselectivity Considerations for Halogen Introduction
The precise placement of a halogen on the quinoline ring, known as regioselectivity, is critical as the position of the substituent dramatically affects the compound's properties. orientjchem.org Various synthetic methods have been developed to achieve site-selective halogenation of quinolines. mdpi.comscispace.comrsc.orgresearchgate.net For instance, electrophilic aromatic substitution reactions can be directed to specific positions based on the existing substituents on the ring. numberanalytics.com Modern synthetic protocols, including metal-free and metal-catalyzed C-H activation/functionalization, have provided powerful tools for achieving high regioselectivity that might be inaccessible through classical methods. mdpi.comscispace.comrsc.org Research has detailed specific conditions for halogenating the C3, C5, and other positions of the quinoline and quinolone core. mdpi.comacs.org
| Position | Method | Halogen Source | Key Features | Reference |
|---|---|---|---|---|
| C5 | Iron(III)-Catalyzed C-H Halogenation | NBS, Br₂, NXS | Requires 8-amido directing group; proceeds in water at room temperature. | mdpi.com |
| C5 | Metal-Free C-H Halogenation | Trihaloisocyanuric acid (TCCA, TBCA) | Broad substrate scope for 8-substituted quinolines; high regioselectivity. | scispace.comrsc.org |
| C3 | Hypervalent Iodine(III)-Promoted C-H Halogenation | Potassium halide salts (KCl, KBr) | High regioselectivity for 4-quinolones; mild, room temperature conditions. | acs.org |
Specific Research Gaps and Opportunities Pertaining to 5-Chloro-8-fluoroquinolin-3-ol
This lack of information represents a significant research gap. The unique substitution pattern of this molecule—a chlorine at C5, a fluorine at C8, and a hydroxyl group at C3—suggests it could possess novel properties. The combination of two different halogens at distinct positions on the carbocyclic ring, coupled with a hydroxyl group on the heterocyclic ring, offers a unique electronic and steric profile.
The opportunities for research are therefore substantial. Key areas for investigation include:
Development of a robust synthetic route: Establishing an efficient and scalable synthesis for this compound is the first critical step.
Physicochemical characterization: A thorough analysis of its structural, electronic, and photophysical properties would provide a fundamental understanding of the molecule.
Exploration of chemical reactivity: Investigating its potential as a building block for more complex molecules through reactions at the hydroxyl group or via cross-coupling at the halogen positions.
Preliminary biological screening: Based on the known activities of related quinolinols, evaluating its potential as an antimicrobial, anticancer, or neuroprotective agent could uncover new therapeutic leads. scispace.com
Studying this specific molecule would contribute valuable data to the broader understanding of structure-activity relationships within the halogenated quinoline class.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5ClFNO |
|---|---|
Molecular Weight |
197.59 g/mol |
IUPAC Name |
5-chloro-8-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5ClFNO/c10-7-1-2-8(11)9-6(7)3-5(13)4-12-9/h1-4,13H |
InChI Key |
ROBMWULSDNOYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1F)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 8 Fluoroquinolin 3 Ol and Its Precursors
Strategies for the Construction of the 5-Chloro-8-fluoroquinoline (B8052678) Core
The formation of the fundamental 5-chloro-8-fluoroquinoline skeleton is a key challenge in the synthesis of the target molecule. Various approaches have been developed, ranging from multi-step sequences to elegant cyclization reactions.
Multi-Step Approaches from Halogenated Anilines and Carbonyl Compounds
A common and versatile strategy for constructing the quinoline (B57606) core involves the reaction of substituted anilines with α,β-unsaturated carbonyl compounds. pharmaguideline.com This approach, exemplified by reactions like the Skraup and Doebner-von Miller syntheses, allows for the incorporation of substituents from the starting materials into the final quinoline product. pharmaguideline.comiipseries.org For the synthesis of 5-chloro-8-fluoroquinolin-3-ol, this would typically begin with a appropriately halogenated aniline (B41778), such as 4-chloro-2-fluoroaniline.
One documented synthesis of 5-chloro-8-hydroxyquinoline, a related compound, utilizes 4-chloro-2-aminophenol and acrolein diethyl acetal (B89532) in the presence of hydrochloric acid. chemicalbook.com A similar strategy could be envisioned for the fluoro analogue, starting from a corresponding fluoro-substituted aminophenol. Another approach involves the reaction of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol (B165678) with glycerol (B35011) in the presence of sulfuric acid. patsnap.com
These multi-step syntheses often involve the initial formation of an intermediate through Michael addition of the aniline to the carbonyl compound, followed by cyclization and subsequent oxidation to form the aromatic quinoline ring system. pharmaguideline.com The choice of reagents and reaction conditions is critical to control regioselectivity and achieve good yields.
Cyclization Reactions for Quinoline Ring Formation
Various named reactions provide powerful tools for the cyclization step in quinoline synthesis. These methods offer different pathways to access the quinoline core, often with distinct advantages in terms of substrate scope and efficiency.
Some notable cyclization strategies include:
Combes Synthesis: This method involves the condensation of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline. iipseries.org
Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can lead to either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com
Friedländer Synthesis: This reaction condenses an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group to form a quinoline. pharmaguideline.comnih.gov
Pfitzinger Synthesis: Isatin is reacted with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. pharmaguideline.com
Gould-Jacobs Reaction: This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonate, followed by cyclization, hydrolysis, and decarboxylation to afford a 4-hydroxyquinoline. fly-chem.com
More contemporary methods, such as the electrophilic cyclization of N-(2-alkynyl)anilines, offer a route to 3-halo-substituted quinolines. nih.gov This approach involves the reaction of an alkyne with an electrophilic halogen source, which promotes cyclization and introduces a halogen at the 3-position in a single step. nih.gov
Introduction of the Hydroxyl Group at the 3-Position
Introducing a hydroxyl group specifically at the 3-position of the quinoline ring can be a synthetic challenge. Direct hydroxylation of the quinoline ring often occurs at other positions, such as the 6- and 8-positions. nih.gov
One strategy involves the use of starting materials that already contain the necessary functionality to guide the formation of the 3-hydroxyquinoline (B51751) structure. For example, a Rh(III)-catalyzed C(8)-H activation of 2-substituted quinoline N-oxides has been developed for the synthesis of 3-hydroxyquinolin-8-yl propanoates. nih.govacs.org In this reaction, the N-oxide acts as a directing group and a source of the oxygen atom for hydroxylation. nih.govacs.org
Alternatively, functional group transformations can be employed. For instance, a 3-haloquinoline, which can be synthesized via methods like the electrophilic cyclization of N-(2-alkynyl)anilines, could potentially be converted to the corresponding 3-hydroxyquinoline through nucleophilic substitution, although this can be challenging. nih.gov
Regioselective Functionalization: Chloro and Fluoro Substituent Incorporation
The precise placement of the chloro and fluoro substituents at the C-5 and C-8 positions, respectively, is a critical aspect of the synthesis of this compound. This requires highly regioselective halogenation techniques.
Directed Halogenation Techniques at C-5 and C-8
Achieving regioselective halogenation of the quinoline ring can be challenging due to the multiple available positions for electrophilic substitution. quimicaorganica.org However, various strategies have been developed to direct halogenation to specific sites.
For the C-5 position, metal-free protocols have been established for the remote C-H halogenation of 8-substituted quinolines. rsc.orgnih.gov These methods utilize directing groups at the 8-position to guide the halogenating agent to the C-5 position with high regioselectivity. rsc.orgnih.govresearchgate.net For instance, N-(quinolin-8-yl)acetamide can be selectively chlorinated at the C-5 position using N-chlorosuccinimide (NCS). nih.gov Trihaloisocyanuric acids have also been employed as efficient halogen sources for this transformation. nih.gov
The introduction of a fluorine atom at the C-8 position is a more complex task. Direct C-H fluorination of azaarenes is challenging due to the high barrier of C-F bond formation. nih.govacs.org However, recent advances have described a concerted nucleophilic aromatic substitution strategy for the fluorination of quinolines. nih.govacs.org
Post-Cyclization Halogen Exchange and Substitution Reactions
An alternative strategy for introducing the desired halogen atoms is through post-cyclization modification of a pre-formed quinoline core. This can involve halogen exchange reactions or nucleophilic substitution of other leaving groups.
Metal-catalyzed halogen exchange reactions have emerged as powerful tools for the synthesis of aryl and vinyl halides. nih.gov These reactions allow for the replacement of one halogen atom with another, which can be particularly useful for introducing fluorine or for converting a less reactive halide to a more reactive one for subsequent cross-coupling reactions. nih.gov For example, a bromo- or iodo-substituted quinoline could potentially undergo a metal-catalyzed halogen exchange to introduce a chloro or fluoro substituent.
Nucleophilic substitution reactions can also be employed, particularly for haloquinolines where the halogen is at an activated position (e.g., 2- or 4-position). iust.ac.ir However, for positions on the carbocyclic ring, such as C-5 and C-8, nucleophilic substitution is generally more difficult and may require harsh reaction conditions or the presence of activating groups.
Data Tables
Table 1: Key Synthetic Reactions for Quinoline Core Construction
| Reaction Name | Starting Materials | Key Features |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Forms the basic quinoline ring. pharmaguideline.comiipseries.org |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | A variation of the Skraup synthesis. pharmaguideline.comiipseries.org |
| Combes Synthesis | Aniline, β-diketone | Yields 2,4-disubstituted quinolines. iipseries.org |
| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | Can produce 2- or 4-quinolones. pharmaguideline.com |
| Friedländer Synthesis | o-aminobenzaldehyde/ketone, compound with α-methylene group | A condensation reaction to form quinolines. pharmaguideline.comnih.gov |
| Pfitzinger Synthesis | Isatin, carbonyl compound | Produces quinoline-4-carboxylic acids. pharmaguideline.com |
| Gould-Jacobs Reaction | Aniline, alkoxymethylenemalonate | A multi-step route to 4-hydroxyquinolines. fly-chem.com |
Table 2: Reagents for Regioselective Halogenation
| Position | Halogen | Reagent(s) | Directing Group (if applicable) |
| C-5 | Chloro | N-chlorosuccinimide (NCS) | 8-acetamido nih.gov |
| C-5 | Chloro, Bromo, Iodo | Trihaloisocyanuric acids | 8-amido, 8-alkoxy, etc. rsc.orgnih.gov |
| C-4 | Fluoro | Not specified | Not specified |
| C-2 | Fluoro | Not specified | Not specified |
Optimization of Reaction Conditions for Yield and Purity
The successful synthesis of quinoline derivatives hinges on the careful optimization of reaction conditions. Factors such as catalyst choice, solvent, temperature, and reaction time are meticulously adjusted to maximize product yield and purity while minimizing byproducts. nih.gov For instance, in the synthesis of 5-chloro-8-hydroxyquinoline, a structurally related compound, modifications to the Skraup reaction have been developed to improve safety and yield. google.comguidechem.com Traditional methods using sulfuric acid and glycerol can lead to vigorous, difficult-to-control reactions and the formation of tar, which complicates purification and reduces yield. google.com
A key optimization involves controlling the pH during workup, which can significantly reduce impurities and improve the effectiveness of decolorization steps. google.com Another critical aspect is the management of reaction exotherms to prevent side reactions and the formation of sulfonated impurities. google.com The initial dataset for optimizing a chemical reaction typically includes variables like temperature, time, solvent, and catalyst, with corresponding outcomes for yield and purity. nih.gov
Table 1: Effect of Auxiliary Agents on the Synthesis of 5-chloro-8-hydroxyquinoline
| Auxiliary Agent | HPLC Purity | Yield |
|---|---|---|
| Glacial Acetic Acid | 99% | 105% |
| Formic Acid | 97% | 102% |
| Propionic Acid | 98% | 95% |
| None | 96% | 93% |
This table is generated based on data for a structurally similar compound to illustrate the impact of reaction optimization. google.com
Catalysis is central to modern organic synthesis, and the production of quinolines has benefited immensely from advancements in catalyst technology. acs.orgnih.gov Historically, quinoline synthesis relied on acid/base catalysts, including Lewis acids and Brønsted acids. acs.org However, these methods often require harsh conditions, long reaction times, and can generate significant waste. acs.orgnih.gov
The focus has since shifted to more efficient and environmentally benign catalysts. Transition-metal-based catalysts have become prominent in developing versatile routes to quinoline scaffolds. ias.ac.in More recently, nanobased catalysts and nanocomposites have emerged as a superior alternative, offering high efficiency, recyclability, and the ability to function under milder conditions. acs.orgnih.gov These nanocatalysts, incorporating metals such as iron, copper, zinc, gold, and nickel, address many drawbacks of traditional catalysts, including issues with recovery and lower yields. acs.orgnih.gov The development of multifunctional metal-organic framework-metal nanoparticle tandem catalysts also represents a significant advancement in the field. nih.gov The goal of this research is to create catalysts that are not only highly active and selective but also recyclable and cost-effective, aligning with the principles of sustainable chemistry. sruc.ac.ukresearchgate.net
The choice of solvent plays a critical role in the synthesis of quinoline derivatives, influencing reaction rates, solubility of reactants and products, and even the reaction pathway itself. The solubility of 5-chloro-8-hydroxyquinoline, a related compound, has been studied in various pure solvents, with results showing that solubility is directly proportional to temperature. researchgate.net For example, at 298.15 K (25 °C), its solubility is highest in 1,4-dioxane (B91453) and significantly lower in alcohols like methanol (B129727) and ethanol. researchgate.net This data is crucial for selecting appropriate solvents for reaction and purification steps like crystallization. researchgate.netfigshare.com
Temperature control is equally vital, particularly in traditional quinoline syntheses like the Skraup reaction, which are often highly exothermic. google.com Poor temperature control can lead to dangerous, rapid exothermic events and the formation of byproducts, such as tar from the self-agglutination of intermediates like acrolein. google.com Optimized procedures often involve careful, dropwise addition of reagents and maintaining a specific temperature range (e.g., 95-100 °C) to ensure a controlled reaction rate, thereby improving both safety and product yield. google.com Using hydrochloric acid as a solvent instead of sulfuric acid can also help mitigate byproduct formation and reduce energy consumption. google.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. nih.govmdpi.com For fluoroquinolones and related heterocyclic compounds, this involves developing methods that are more cost-effective, safer for human health, and better for the environment. sruc.ac.ukresearchgate.net Key strategies include the use of novel, recyclable catalysts, environmentally friendly solvents, and alternative energy sources. sruc.ac.ukrsc.org These approaches aim to overcome the drawbacks of conventional synthetic methods, which often involve costly reagents, large volumes of hazardous solvents, and harsh reaction conditions. sruc.ac.ukresearchgate.net
A significant advancement in green chemistry is the move towards solvent-free (neat) reactions or the use of water as a reaction medium. rsc.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. rsc.org Several protocols have been developed for synthesizing quinoline derivatives in aqueous media, often employing surfactant-type catalysts to facilitate the reaction between organic reactants. rsc.orgrsc.org
Solvent-free reactions offer numerous advantages, including reduced waste, elimination of costly and hazardous organic solvents, and often simpler product isolation procedures. rsc.orgresearchgate.net For example, the Friedländer quinoline synthesis has been successfully performed under solvent-free conditions using recyclable acid catalysts, resulting in short reaction times and high yields. nih.gov Similarly, certain multicomponent reactions to produce quinolines can proceed under solvent-free conditions, providing excellent yields and high atom economy. rsc.org
The use of alternative energy sources like microwaves and ultrasound has revolutionized the synthesis of heterocyclic compounds, including quinolines. nih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) utilizes the ability of microwaves to rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction time, often from hours to minutes. rsc.orgresearchgate.neteurekaselect.com This technique frequently results in higher yields and fewer side reactions compared to conventional heating methods. researchgate.netrsc.org Microwave irradiation has been successfully applied to various quinoline syntheses, including multicomponent reactions and catalyst-free procedures, often under solvent-free or environmentally benign solvent conditions. rsc.orgrsc.orgunf.edu
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. researchgate.net The collapse of cavitation bubbles creates localized high-temperature and high-pressure zones, accelerating reaction rates. rsc.org This method has been employed for the C2-sulfonation of N-oxide quinoline in water, demonstrating its utility in promoting reactions under green conditions. rsc.org Both microwave and ultrasonic methods are considered energy-efficient and align with the core principles of sustainable chemistry. researchgate.netresearchgate.net
Chemical Reactivity and Derivatization of 5 Chloro 8 Fluoroquinolin 3 Ol
Transformations Involving the Hydroxyl Group at C-3
The phenol-like hydroxyl group at the C-3 position is a primary site for derivatization, readily participating in reactions typical of alcoholic or phenolic functionalities.
The hydroxyl group of quinolinols can be readily alkylated or acylated to produce ether and ester derivatives. For instance, related compounds like 5-chloro-8-quinolinol can be reacted with ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate to yield the corresponding (acyloxy)acetate derivative. cyberleninka.ru This transformation highlights the nucleophilic character of the oxygen atom. Similarly, 5-Chloro-8-fluoroquinolin-3-ol is expected to undergo O-alkylation with various alkyl halides and O-acylation with acyl chlorides or anhydrides under basic conditions. These reactions provide a straightforward method for modifying the steric and electronic properties of the molecule, which can be crucial for tuning its application in various chemical syntheses.
Table 1: Representative O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| O-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) | 3-Alkoxy-5-chloro-8-fluoroquinoline |
The hydroxyl group on a quinoline (B57606) ring can be susceptible to oxidation. Depending on the specific isomer and the oxidizing agent used, quinolinols can be converted to quinone or quinoline N-oxide derivatives. smolecule.com For example, oxidizing agents like potassium permanganate (B83412) are commonly used for such transformations. smolecule.com While specific studies on the oxidation of this compound are not prevalent, the general reactivity of quinolinols suggests that the C-3 hydroxyl group could be oxidized, potentially leading to the formation of a quinolin-3(4H)-one derivative or other oxidized species under controlled conditions.
Substitution Reactions at Halogenated Positions (C-5 and C-8)
The C-5 chloro and C-8 fluoro substituents are key sites for modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
The electron-deficient nature of the quinoline ring system facilitates nucleophilic aromatic substitution (SNAr) at the halogen-bearing positions. d-nb.info In SNAr reactions, the rate-determining step is the initial attack by the nucleophile. youtube.com The reactivity of the leaving group often follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1/SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com
Therefore, in this compound, the C-8 position is generally more activated towards SNAr than the C-5 position. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the fluorine atom. smolecule.comresearchgate.net For example, reactions with amines or thiols would yield 8-amino- or 8-thio-substituted quinoline derivatives, respectively. evitachem.com
Table 2: Predicted Regioselectivity in SNAr Reactions
| Position | Halogen | Electronic Effect | Predicted Reactivity with Nucleophiles |
|---|---|---|---|
| C-8 | Fluoro | Highly electronegative, activates ring for SNAr | Preferred site of substitution |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.comnih.govresearchgate.net The halogenated positions of this compound serve as effective handles for these transformations.
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org The chloro group at the C-5 position is a suitable substrate for Suzuki coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. researchgate.net While aryl chlorides are less reactive than bromides or iodides, efficient catalytic systems have been developed to facilitate these couplings. wikipedia.org The C-8 fluoro group is significantly less reactive in Suzuki couplings and typically requires specialized catalysts or harsher conditions.
Sonogashira Reaction: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. walisongo.ac.idlibretexts.orgorganic-chemistry.org Similar to the Suzuki reaction, the C-5 chloro position of this compound can be coupled with various terminal alkynes to synthesize alkynyl-substituted quinolines. nih.gov These derivatives are valuable intermediates in the synthesis of more complex molecules. walisongo.ac.id
Table 3: Applicability of Cross-Coupling Reactions
| Reaction | Position | Halogen | General Reactivity | Product Example (with Phenyl group/acetylene) |
|---|---|---|---|---|
| Suzuki Coupling | C-5 | Chloro | Good substrate with appropriate Pd catalyst | 8-Fluoro-5-phenylquinolin-3-ol |
| Sonogashira Coupling | C-5 | Chloro | Good substrate with Pd/Cu catalyst system | 8-Fluoro-5-(phenylethynyl)quinolin-3-ol |
Electrophilic Aromatic Substitution on the Quinoline Ring
In electrophilic aromatic substitution (EAS), the quinoline ring system shows distinct reactivity between its two rings. The pyridine (B92270) ring is electron-deficient and thus strongly deactivated towards electrophilic attack. The benzene (B151609) ring, while also somewhat deactivated by the adjacent heterocyclic ring, remains the more favorable site for substitution. reddit.com For quinoline itself, EAS typically occurs at the C-5 and C-8 positions. reddit.com
In this compound, these positions are already occupied. The directing effects of the existing substituents must therefore be considered. The hydroxyl group at C-3 is an activating, ortho-, para-director, which would direct incoming electrophiles to C-2 and C-4. However, these positions are on the deactivated pyridine ring. The halogens at C-5 and C-8 are deactivating but ortho-, para-directors. The C-5 chloro group directs to the C-6 position, and the C-8 fluoro group directs to the C-7 position. Given that the carbocyclic ring is the more reactive of the two, electrophilic substitution is most likely to occur at either the C-6 or C-7 position, depending on the specific reaction conditions and the nature of the electrophile. scispace.com
Development of Coordination Complexes and Ligands from this compound
Quinoline derivatives are a significant class of aza-heterocyclic compounds that are extensively utilized as building blocks in medicinal chemistry and materials science. nih.govchim.it Their synthetic flexibility allows for the creation of a vast number of structurally diverse molecules capable of acting as ligands. nih.gov These compounds can coordinate strongly to metal ions, forming complexes with varied geometries and coordination modes. nih.gov
The structure of this compound contains a quinoline core with a hydroxyl (-OH) group at the 3-position and a nitrogen atom within the heterocyclic ring. These features make it a prime candidate for acting as a chelating ligand. The nitrogen atom and the oxygen of the hydroxyl group can serve as donor atoms, binding to a central metal ion to form a stable chelate ring. Research on analogous compounds, such as the isomeric 8-hydroxyquinolines (8HQ), has established this class of molecules as potent metal chelators. nih.govtandfonline.com While specific studies on this compound as a ligand are not widely documented, its chemical reactivity can be inferred from the extensive research on related quinolinol structures.
Chelation Behavior with Transition Metal Ions
The ability of a molecule to form complexes with divalent metal ions through chelation is a well-documented property of monohydroxyquinolines, particularly 8-hydroxyquinoline (B1678124) (8HQ). nih.govtandfonline.com This chelating ability is the source of many of the bioactivities associated with these compounds. nih.gov this compound is expected to exhibit similar behavior, acting as a bidentate ligand. Chelation would occur through coordination of the quinoline ring nitrogen and the deprotonated oxygen of the 3-hydroxyl group to a transition metal ion.
The presence of electron-withdrawing halogen substituents—chlorine at the 5-position and fluorine at the 8-position—is known to influence the electronic and steric properties of the ligand. fordham.edu These substitutions can affect the basicity of the donor atoms and, consequently, the stability and reactivity of the resulting metal complexes. researchgate.net Studies on other halogenated quinolinols suggest that these factors play a vital role in the molecule's interaction with metal centers. fordham.edu
Complexes with various transition metals such as copper (II), zinc (II), and cobalt (II) are commonly synthesized using quinoline-based ligands, often by reacting the ligand with a corresponding metal salt (e.g., CuCl₂·2H₂O) in a suitable solvent like ethanol. nih.govnih.gov The resulting complexes typically adopt a stoichiometry of 1:2 (metal:ligand), forming neutral complexes with the general formula ML₂, where L is the deprotonated quinolinol ligand.
Table 1: Expected Chelation Properties of this compound with Transition Metal Ions
| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Probable Coordination Mode | Potential Complex Geometry |
| Cu(II) | 1:2 | Bidentate (N, O⁻) | Square Planar or Distorted Tetrahedral |
| Zn(II) | 1:2 | Bidentate (N, O⁻) | Tetrahedral |
| Co(II) | 1:2 | Bidentate (N, O⁻) | Tetrahedral or Square Planar |
| Ni(II) | 1:2 | Bidentate (N, O⁻) | Square Planar or Tetrahedral |
| Fe(III) | 1:3 | Bidentate (N, O⁻) | Octahedral |
Synthesis and Characterization of Metal-Organic Frameworks (MOFs)
A thorough review of scientific literature indicates that this compound has not been reported as a primary organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional structures.
The suitability of an organic molecule to serve as a linker in a MOF depends on its ability to bridge multiple metal centers, leading to an extended network. Typical MOF linkers are multitopic, possessing at least two distinct, divergent coordinating sites, such as carboxylate or pyridyl groups.
This compound is expected to function as a bidentate chelating ligand, binding to a single metal center. This coordination behavior favors the formation of discrete, zero-dimensional coordination complexes rather than the extended, porous frameworks characteristic of MOFs. For this compound to be adapted for MOF synthesis, it would likely require chemical modification to introduce additional, outwardly-facing functional groups capable of connecting to other metal nodes.
Table 2: Comparison of this compound with Typical MOF Linkers
| Feature | Typical MOF Linker (e.g., Terephthalic Acid) | This compound |
| Coordination Sites | Multitopic (≥2 divergent groups) | Monotopic (chelating) |
| Binding Mode | Bridging (connects multiple metal centers) | Chelating (binds to a single metal center) |
| Resulting Structure | Extended 1D, 2D, or 3D network | Discrete 0D complex (e.g., ML₂) |
| Functionality | Forms porous, crystalline frameworks | Forms discrete molecules |
Based on a thorough review of available scientific literature, it has been determined that there is a significant lack of published research on the specific chemical compound “this compound.” While this compound is listed by chemical suppliers, extensive searches have not yielded the detailed experimental data necessary to fulfill the user's request for an in-depth article covering its mechanistic investigations, biological targets, and structure-activity relationships.
The user's outline specifies a detailed analysis, including:
Enzyme inhibition kinetics and characterization
Receptor affinity and ligand-binding studies
Allosteric modulation and conformational changes
Systematic derivatization for Structure-Activity Relationship (SAR) studies
This level of detail requires substantial, publicly accessible research, which does not currently exist for this compound.
It is important to note that a similarly named compound, 5-Chloro-8-hydroxyquinoline (also known as Cloxyquin), is well-documented in scientific literature. This related compound has a hydroxyl group at the 8-position instead of a fluorine atom and has been the subject of numerous studies investigating its biological activities. However, generating content on this different compound would violate the explicit instructions to focus solely on this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. To proceed, further experimental research on this compound would be required.
Mechanistic Investigations of Molecular Interactions Involving 5 Chloro 8 Fluoroquinolin 3 Ol
Interactions with Biomolecular Systems (e.g., DNA, Proteins, Metal Ions)
The quinolone scaffold, characterized by a bicyclic aromatic structure containing a nitrogen atom, is a privileged core in medicinal chemistry due to its ability to interact with a wide range of biological molecules. The specific substitutions on this core, such as the chloro, fluoro, and hydroxyl groups in 5-Chloro-8-fluoroquinolin-3-ol, modulate these interactions. The planar nature of the quinoline (B57606) ring allows for intercalation into DNA base pairs and insertion into hydrophobic pockets of proteins. Furthermore, the presence of heteroatoms like nitrogen and oxygen creates sites for hydrogen bonding and metal ion coordination, which are crucial for its biological activities.
Metal Chelation Properties and Their Biological Implications
The ability to chelate metal ions is a hallmark of many quinoline derivatives, particularly those possessing a hydroxyl group positioned near the quinoline nitrogen. nih.gov For this compound, the nitrogen atom at position 1 and the hydroxyl group at position 3 can form a stable five-membered ring with a divalent metal ion. This process, known as chelation, involves the formation of multiple coordinate bonds between the organic ligand and a central metal ion.
8-Hydroxyquinolines are well-documented potent chelators, binding to metal ions via the ring nitrogen and the phenolate (B1203915) oxygen. researchgate.net By analogy, the quinolin-3-ol structure is also capable of this bidentate chelation. The biological implications of this property are vast. By sequestering essential metal ions like Mg²⁺, Zn²⁺, Cu²⁺, or Fe²⁺, quinolones can disrupt the function of metalloenzymes that are vital for cellular processes. For instance, chelation of Mg²⁺ is fundamental to the mechanism by which related compounds inhibit bacterial DNA gyrase. nih.gov In other contexts, the quinolone-metal complex itself can be the biologically active species, capable of generating reactive oxygen species or facilitating the transport of metal ions across cell membranes, thereby disrupting cellular metal homeostasis. nih.gov
Table 1: Potential Metal Ion Chelation by Quinolone Scaffolds
| Metal Ion | Biological Role | Implication of Chelation |
|---|---|---|
| Magnesium (Mg²⁺) | Co-factor for DNA polymerases, gyrase, topoisomerases; ATP stabilization | Inhibition of DNA replication and repair enzymes. nih.gov |
| Zinc (Zn²⁺) | Structural component of zinc-finger proteins, enzymatic co-factor | Disruption of protein structure and function, enzymatic inhibition. nih.gov |
| Copper (Cu²⁺) | Redox cycling, co-factor for enzymes like cytochrome c oxidase | Generation of reactive oxygen species (ROS), potential pro-oxidant activity. nih.gov |
| Iron (Fe²⁺/Fe³⁺) | Oxygen transport (hemoglobin), electron transport, enzymatic co-factor | Interference with cellular respiration and energy metabolism. |
Advanced Spectroscopic and Structural Characterization Methodologies for 5 Chloro 8 Fluoroquinolin 3 Ol and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the initial characterization of 5-Chloro-8-fluoroquinolin-3-ol. It provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₉H₅ClFNO), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared against the experimentally determined value, typically within a tolerance of a few parts per million (ppm), to confirm the molecular formula.
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) reveals the fragmentation pathways of the molecule. This analysis offers valuable insights into the compound's structure by identifying stable fragments. For a quinolinol derivative, characteristic fragmentation patterns would likely involve the loss of small molecules such as carbon monoxide (CO) from the hydroxyl-bearing ring, loss of hydrogen chloride (HCl), or cleavage of the quinoline (B57606) ring system itself. Analyzing these fragments helps to piece together the molecular scaffold and confirm the positions of the substituents.
| Technique | Information Obtained | Expected Results for this compound |
| HRMS (e.g., ESI-TOF) | Exact Mass & Molecular Formula | Calculation of monoisotopic mass for C₉H₅ClFNO; experimental verification of [M+H]⁺ or [M-H]⁻ ion to confirm formula. |
| Tandem MS (MS/MS) | Structural Fragments | Observation of fragment ions corresponding to losses of CO, HCl, HF, and cleavage of the heterocyclic ring structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and solution-state structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton, carbon, and fluorine signals in this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different proton environments and their neighboring atoms. For this compound, distinct signals are expected for the aromatic protons on the quinoline core. The chemical shifts and coupling patterns (multiplicity) of these protons (H-2, H-4, H-6, H-7) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the hydroxyl group. The signal for the hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be dependent on solvent and concentration thieme-connect.de.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule bhu.ac.inoregonstate.edu. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are indicative of the carbon type (aromatic C-H or quaternary C). The carbons directly attached to the electronegative chlorine (C-5), fluorine (C-8), oxygen (C-3), and nitrogen (C-8a, C-4a) atoms are expected to be shifted significantly downfield.
¹⁹F NMR: As fluorine has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds alfa-chemistry.com. The spectrum for this compound would show a single resonance for the fluorine atom at the C-8 position. The chemical shift of this signal, typically referenced against CFCl₃, is characteristic of a fluorine atom attached to an aromatic ring and is sensitive to the electronic environment colorado.eduucsb.edunih.gov.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Observations |
| ¹H | 7.0 - 9.0 (Aromatic), Variable (-OH) | Signals for 4 aromatic protons, showing coupling patterns (doublets, triplets) indicative of their positions. Broad singlet for the hydroxyl proton. |
| ¹³C | 110 - 160 | Nine distinct signals for the quinoline carbons. Downfield shifts for carbons attached to heteroatoms (C-3, C-5, C-8). |
| ¹⁹F | -100 to -170 (vs. CFCl₃) | A single resonance corresponding to the aryl fluoride (B91410) at C-8. |
While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H-6 and H-7, confirming their connectivity in the benzene (B151609) portion of the ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons (C-2, C-4, C-6, C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for identifying and assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons. For example, the proton at H-4 would show a correlation to the chlorinated carbon C-5, and the proton at H-7 would show correlations to the fluorinated carbon C-8 and the quaternary carbon C-5.
X-ray Crystallography for Solid-State Structure Determination
A study on a similar derivative, 5-chloroquinolin-8-yl acrylate, revealed that it crystallizes in the monoclinic space group P2₁/c researchgate.net. It is plausible that this compound would crystallize in a similar common space group.
The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions mdpi.com. For this compound, several key interactions would be anticipated:
Hydrogen Bonding: The hydroxyl group at C-3 is a strong hydrogen bond donor, and the quinoline nitrogen is a potential acceptor. This would likely lead to the formation of chains or networks of molecules linked by O-H···N or O-H···O hydrogen bonds, which would be a dominant force in the crystal packing.
π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, an interaction driven by favorable orbital overlap.
Halogen Bonding: The chlorine atom at C-5 could act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules.
X-ray analysis would confirm the planarity of the fused quinoline ring system. It would also provide precise measurements of the bond lengths and angles, which can be influenced by the electronic effects of the substituents. For example, the C-F and C-Cl bond lengths can be compared to standard values, and any distortions in the ring geometry due to steric or electronic strain would be quantifiable. The orientation of the hydroxyl proton can also be determined, providing insight into the specific hydrogen bonding network present in the solid state.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. For this compound, these methods are indispensable for confirming the presence of key functional groups and understanding the structural arrangement of the quinoline core. The analysis relies on comparing experimentally observed frequencies with established data from related quinoline derivatives. nih.govsigmaaldrich.com
The vibrational spectrum of this compound is complex, but several characteristic regions can be analyzed to identify its constituent functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to achieve a more precise assignment of vibrational modes. nih.goviau.ir
Key Vibrational Modes for this compound:
O-H Vibrations: The hydroxyl (-OH) group at the 3-position is a key feature. The O-H stretching vibration is typically observed as a broad band in the FTIR spectrum in the region of 3200-3600 cm⁻¹. The in-plane bending of the O-H group is expected in the 1300-1400 cm⁻¹ range.
C-H Vibrations: The aromatic C-H stretching vibrations of the quinoline ring system are expected to appear in the 3000-3100 cm⁻¹ region. scialert.net The in-plane and out-of-plane C-H bending vibrations occur at lower frequencies, typically in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. scialert.net
Quinoline Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline heterocyclic ring structure give rise to a series of characteristic bands typically found in the 1400-1650 cm⁻¹ range. scialert.netresearchgate.net Ring breathing modes, which involve the concerted expansion and contraction of the entire ring system, are also characteristic and can be found at lower wavenumbers. researchgate.net
C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is expected to be observed in the 1200-1300 cm⁻¹ region.
Carbon-Halogen Vibrations: The presence of chlorine and fluorine substituents results in distinct vibrational modes. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range. The C-F stretching vibration is expected at a higher frequency, generally in the 1000-1400 cm⁻¹ region, and can sometimes overlap with other ring vibrations.
The table below summarizes the expected vibrational frequencies for this compound based on data from related quinoline derivatives.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |
| Stretching | O-H | 3200-3600 | sigmaaldrich.com |
| Stretching | Aromatic C-H | 3000-3100 | scialert.net |
| Stretching | C=C / C=N (Ring) | 1400-1650 | scialert.netresearchgate.net |
| Bending | O-H (in-plane) | 1300-1400 | sigmaaldrich.com |
| Stretching | C-O | 1200-1300 | sigmaaldrich.com |
| Stretching | C-F | 1000-1400 | N/A |
| Bending | Aromatic C-H | 700-1300 | scialert.net |
| Stretching | C-Cl | 600-800 | sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides critical insights into the electronic structure and photophysical properties of molecules. For this compound, these techniques characterize the electronic transitions within the conjugated π-system of the quinoline ring and how they are influenced by the various substituents.
UV-Vis Absorption Spectroscopy:
The UV-Vis absorption spectrum of quinoline and its derivatives typically displays multiple absorption bands corresponding to π→π* and n→π* electronic transitions. scielo.br The π→π* transitions, which are generally more intense, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions are typically less intense and involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. scielo.br
For this compound, the absorption maxima (λ_max) are expected to be influenced by the electronic effects of the chloro, fluoro, and hydroxyl groups.
Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl substituent can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoline core.
Studies on related quinoline derivatives show absorption maxima in the UV and near-UV regions, typically between 250 nm and 400 nm. nih.govresearchgate.net For instance, various quinoline derivatives exhibit absorption maxima in the 300–400 nm range. nih.gov Electron-withdrawing substituents on the quinolone skeleton can cause a red shift, leading to effective absorption of UVA light. researchgate.net
Fluorescence Spectroscopy:
Many quinoline derivatives are known to be fluorescent, making them useful as molecular probes. nih.gov Fluorescence occurs when a molecule returns to its electronic ground state from an excited singlet state by emitting a photon. The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a phenomenon known as the Stokes shift).
The fluorescence properties of this compound will be dictated by its electronic structure and the nature of its lowest excited singlet state. The presence of the hydroxyl group and the halogen atoms can significantly influence the quantum yield (the efficiency of the fluorescence process) and the emission wavelength. Quinolone compounds generally have higher extinction coefficients in the 300-400 nm range compared to corresponding quinoline compounds. nih.gov The specific emission maximum and intensity would provide further information about the de-excitation pathways available to the molecule.
The table below summarizes the typical electronic spectroscopy data for substituted quinoline derivatives.
| Spectroscopic Technique | Transition Type | Typical Wavelength Range (nm) | Reference |
| UV-Vis Absorption | π→π* / n→π* | 250 - 400 | scielo.brnih.gov |
| Fluorescence Emission | Emission from S₁ | > 350 | scielo.brnih.gov |
This table is interactive. Click on the headers to sort the data.
Theoretical and Computational Studies on 5 Chloro 8 Fluoroquinolin 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No published DFT studies specifically investigating the electronic structure and reactivity of 5-Chloro-8-fluoroquinolin-3-ol were found. Such calculations would theoretically provide insights into the molecule's geometry, stability, and electronic properties.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
There are no available studies that report predicted Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for this compound derived from DFT calculations. This type of analysis is crucial for corroborating experimental spectroscopic data and understanding the molecule's structural characteristics.
HOMO-LUMO Analysis and Electrostatic Potential Surfaces
Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP) surfaces for this compound have not been reported in the searched scientific literature. This analysis would be valuable for predicting the compound's chemical reactivity and regions susceptible to electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
No literature detailing molecular dynamics (MD) simulations for this compound is currently available. MD simulations would offer a deeper understanding of its conformational flexibility, stability, and interactions with various solvents over time, which is essential for predicting its behavior in different chemical environments.
Molecular Docking and Binding Free Energy Calculations for Target Interactions
There are no specific molecular docking or binding free energy calculation studies for this compound in the available literature. While related quinoline (B57606) compounds have been docked against various biological targets to explore their therapeutic potential, this specific molecule has not been the subject of such published investigations.
Advanced Analytical Methodologies for 5 Chloro 8 Fluoroquinolin 3 Ol
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental in the analysis of 5-Chloro-8-fluoroquinolin-3-ol, enabling the separation of the compound from impurities and other components in a mixture.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is often the preferred approach for such analyses.
Method Development Strategy:
The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation with good resolution, peak shape, and sensitivity.
Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds. The choice of particle size (e.g., 3 µm or 5 µm) and column dimensions will depend on the desired efficiency and analysis time.
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used. The pH of the aqueous phase is a critical parameter that can influence the retention and peak shape of the analyte by controlling its ionization state. For this compound, which possesses a phenolic hydroxyl group, a slightly acidic mobile phase can suppress its ionization and improve peak symmetry. Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to separate compounds with a range of polarities.
Detection: Ultraviolet (UV) detection is a common and sensitive method for quinoline (B57606) derivatives due to their aromatic nature. The selection of the detection wavelength should be based on the UV spectrum of this compound to maximize sensitivity.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical starting point for method development and would require optimization for the specific application.
A validated HPLC method can be used for the quantitative estimation of this compound in various samples and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl group, is non-volatile and requires derivatization to increase its volatility and thermal stability for GC analysis.
Derivatization:
Silylation is a common derivatization technique where the active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.comnih.gov The reaction converts the polar -OH group into a non-polar -O-TMS ether, making the compound suitable for GC analysis.
GC-MS Analysis:
Once derivatized, the TMS ether of this compound can be analyzed by GC-MS.
GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used. The oven temperature is programmed to ramp up to facilitate the separation of the derivatized analyte from other components.
MS Detection: The mass spectrometer provides structural information, allowing for the confident identification of the compound based on its mass spectrum and fragmentation pattern. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantitative analysis. researchgate.net
Hypothetical GC-MS Parameters for the TMS Derivative:
| Parameter | Condition |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 100°C (1 min), then 15°C/min to 280°C (5 min) |
| Injector Temperature | 250°C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
This table provides a general set of conditions that would need to be optimized for the specific derivative and instrumentation.
Electrochemical Analysis and Sensor Development
Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds like this compound. The phenolic hydroxyl group and the quinoline ring system are susceptible to electrochemical oxidation.
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed to study the electrochemical behavior of the compound and for its quantitative determination. electrochemsci.orgresearchgate.net The development of electrochemical sensors often involves modifying the electrode surface to enhance sensitivity and selectivity. For instance, a glassy carbon electrode could be modified with nanomaterials or polymers to facilitate the electrochemical reaction. electrochemsci.org
Fluorescent sensors based on quinoline derivatives have also been developed for the detection of metal ions. rsc.orgacs.orgnih.govresearchgate.net This principle could potentially be adapted for the development of sensors for this compound itself, where a change in fluorescence upon binding to a specific target or a change in its environment is measured.
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.
Capillary Zone Electrophoresis (CZE): This is the most common mode of CE and is suitable for the separation of charged analytes. nih.govnih.govactamedicamarisiensis.romdpi.com The ionization of the phenolic hydroxyl and the basic nitrogen on the quinoline ring of this compound can be controlled by adjusting the pH of the background electrolyte (BGE), allowing for its separation.
Micellar Electrokinetic Chromatography (MEKC): For the separation of neutral or a mixture of charged and neutral compounds, MEKC is a powerful variation of CE. rsc.orgnih.govwikipedia.orgijpsonline.comeurjchem.com In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration, forming micelles. The separation is then based on the differential partitioning of the analyte between the aqueous buffer and the micellar pseudostationary phase. nih.govwikipedia.org
Typical CZE Method Parameters for Fluoroquinolone Analysis:
| Parameter | Condition |
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | 25 mM Phosphate buffer at pH 7.0 |
| Voltage | 20 kV |
| Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
This table illustrates typical conditions used for related compounds and would serve as a starting point for method development for this compound.
Trace Analysis and Detection in Environmental or Synthetic Samples
The detection of this compound at trace levels in complex matrices such as environmental samples (water, soil) or during synthesis requires highly sensitive and selective analytical methods. nih.gov
A common approach involves a sample preparation step to extract and pre-concentrate the analyte, followed by analysis using a highly sensitive instrument.
Sample Preparation: Solid-Phase Extraction (SPE) is a widely used technique for the extraction of organic compounds from aqueous samples. researchgate.netnih.gov A sorbent material, such as C18 or a polymeric phase, is used to retain the analyte of interest while allowing interfering substances to pass through. The retained analyte is then eluted with a small volume of an organic solvent.
Analytical Technique: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for trace analysis due to its high sensitivity and selectivity. researchgate.net The first mass spectrometer (MS1) selects the precursor ion of the analyte, which is then fragmented in a collision cell. The second mass spectrometer (MS2) then detects specific product ions. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, even in complex matrices.
Example Workflow for Trace Analysis in Water:
Sample Collection and Filtration.
Solid-Phase Extraction (SPE): Pass the water sample through a C18 SPE cartridge.
Elution: Elute the retained this compound with methanol.
Analysis by LC-MS/MS: Inject the concentrated eluate into the LC-MS/MS system for separation and detection.
This combination of selective extraction and highly sensitive detection allows for the reliable determination of this compound at very low concentrations.
Future Research Trajectories for 5 Chloro 8 Fluoroquinolin 3 Ol
Exploration of Novel and Sustainable Synthetic Pathways
While classical methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, provide foundational routes, future research must prioritize the development of more efficient and environmentally benign synthetic strategies for 5-Chloro-8-fluoroquinolin-3-ol. ijpsjournal.comnih.govnih.govnih.gov The focus will be on aligning with the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of non-hazardous substances. nih.govresearchgate.netnih.govresearchgate.net
Key areas for exploration include:
Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times and improve yields by ensuring rapid and uniform heating. nih.govnih.gov Investigating microwave-assisted protocols for the cyclization and functionalization steps in the synthesis of this compound is a promising avenue.
Solvent-Free Reactions: Eliminating organic solvents reduces waste and environmental impact. ijpsjournal.comnih.gov Research into solid-state or solvent-free condensation reactions could lead to cleaner synthetic processes.
Green Catalysts: The exploration of biodegradable and reusable catalysts is crucial. This includes using Brønsted acids, ionic liquids, or solid acid catalysts that can be easily recovered and reused, minimizing waste and cost. ijpsjournal.comnih.govresearchgate.net
One-Pot Multicomponent Reactions (MCRs): Designing MCRs where multiple synthetic steps are combined into a single operation without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.netrsc.org
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Approach | Conventional Method (e.g., Classical Skraup) | Future Green Alternative | Potential Advantages of Green Alternative |
|---|---|---|---|
| Energy Source | High-temperature reflux | Microwave Irradiation | Reduced reaction time, lower energy consumption. nih.gov |
| Solvents | Concentrated acids (e.g., H₂SO₄) | Greener solvents (e.g., water, ethanol) or solvent-free conditions. ijpsjournal.comresearchgate.net | Reduced toxicity and environmental pollution. researchgate.net |
| Catalysts | Harsh acid catalysts | Reusable solid acids, p-toluenesulfonic acid (p-TSA), ionic liquids. nih.govresearchgate.net | Catalyst recyclability, milder reaction conditions. |
| Process | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions. researchgate.net | Increased efficiency, reduced waste and purification steps. |
Design and Synthesis of Advanced Derivatized Analogs with Tuned Reactivity or Selectivity
The this compound scaffold is ripe for the design and synthesis of advanced analogs. By systematically modifying its structure, researchers can fine-tune its physicochemical properties, such as lipophilicity and electronic characteristics, to enhance its reactivity or selectivity for specific applications. researchgate.net
Future research should focus on:
Substitution at the Hydroxyl Group: The -OH group at the 3-position is a prime site for derivatization. Esterification or etherification can alter the compound's solubility and ability to participate in hydrogen bonding.
Modification of the Quinoline Core: Introducing additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic system, thereby influencing its reactivity and interaction with other molecules. researchgate.net
Hybridization with Other Heterocycles: Covalently linking the this compound core with other heterocyclic motifs (e.g., pyrazole, indole, furan) can generate novel hybrid molecules with potentially synergistic properties. researchgate.net This approach has proven effective in enhancing the bioactivity of quinoline derivatives. researchgate.net
Stereoselective Synthesis: For derivatives with chiral centers, developing stereoselective synthetic methods will be crucial to isolate specific enantiomers or diastereomers, as different stereoisomers can exhibit distinct biological activities and reactivities.
Table 2: Potential Derivatizations and Their Predicted Influence
| Position of Modification | Type of Derivative | Potential Reagents | Predicted Effect on Reactivity/Selectivity |
|---|---|---|---|
| C3-OH | Ethers, Esters | Alkyl halides, Acyl chlorides | Modulate hydrogen bonding capacity, alter lipophilicity. |
| Aromatic Ring | Additional Halogenation | N-Halosuccinimides | Enhance electronic properties and receptor-binding affinities. researchgate.net |
| Aromatic Ring | Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Introduce a versatile handle for further functionalization. |
| Various | Hybridization | Other heterocyclic building blocks | Create complex architectures with potentially new functionalities. researchgate.net |
Deeper Mechanistic Insights into Specific Molecular Interactions and Pathways
A fundamental understanding of the reaction mechanisms and molecular interactions of this compound is essential for its rational design and application. Future research should employ a combination of computational and experimental techniques to elucidate these details.
Key research trajectories include:
Computational Modeling: Molecular docking studies can predict the binding modes and affinities of this compound derivatives with specific biological targets or metal ions. rsc.org This provides valuable insights for designing molecules with enhanced selectivity.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as 2D-NMR, can be used to determine the precise structure and stereochemistry of newly synthesized derivatives and reaction intermediates. nih.gov
Mechanistic Studies of Synthesis: Investigating the mechanisms of synthetic reactions, such as superacid-promoted cyclizations, can reveal the role of key intermediates like dicationic superelectrophiles. nih.gov This knowledge can be used to optimize reaction conditions and improve yields.
Biophysical Interaction Studies: Techniques like fluorescence spectroscopy and isothermal titration calorimetry can be employed to study the binding interactions of this compound and its analogs with proteins, such as serum albumin, providing crucial information about their pharmacokinetic behavior. nih.gov
Applications in Materials Science or Supramolecular Chemistry
The rigid, planar structure and potential for metal chelation make quinoline derivatives attractive candidates for applications in materials science and supramolecular chemistry. southasiacommons.netmsesupplies.com Future work on this compound could explore these non-biological applications.
Potential areas of investigation are:
Organic Electronics: Quinoline-based compounds have been used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. msesupplies.comresearchgate.net The specific electronic properties conferred by the chloro and fluoro substituents of this compound could be harnessed for the creation of new organic semiconductor materials. msesupplies.com
Supramolecular Assemblies: The ability of the quinolinol scaffold to coordinate with metal ions can be exploited to construct complex supramolecular architectures, such as metal-organic frameworks (MOFs) or coordination polymers. southasiacommons.net These materials can have applications in gas storage, catalysis, and sensing.
Ion Sensing: The quinolinol moiety is a well-known chelator. Derivatives of this compound could be designed as selective fluorescent or colorimetric sensors for specific metal ions. southasiacommons.net
Integration with Emerging Technologies in Chemical Research (e.g., Microfluidics)
The integration of emerging technologies can revolutionize the synthesis and study of this compound. Microfluidics, in particular, offers significant advantages over traditional batch chemistry.
Future research should explore:
Continuous Flow Synthesis: Using microfluidic reactors for the synthesis of this compound and its derivatives can offer superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This is especially beneficial for highly exothermic or fast reactions.
Improved Safety and Scalability: The small dimensions of microreactors provide excellent heat and mass transfer, which can prevent runaway reactions and improve safety. researchgate.net Furthermore, scaling up production is achieved by "numbering-up" (running multiple reactors in parallel) rather than increasing reactor size, which simplifies the process.
High-Throughput Screening: Microfluidic platforms can be used to rapidly screen a large number of reaction conditions or synthesize a library of derivatives for subsequent analysis, accelerating the discovery and optimization process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
